methyl 4-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]amino}benzoate
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Overview
Description
Methyl 4-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]amino}benzoate is a complex organic compound that belongs to the class of sulfonyl-substituted pyrazoles. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of both pyrazole and benzoate moieties in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]amino}benzoate typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the reaction of 1-ethyl-5-methyl-1H-pyrazole with sulfonyl chloride to introduce the sulfonyl group. This intermediate is then reacted with 4-aminobenzoic acid under appropriate conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like triethylamine to facilitate the reactions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Methyl 4-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]amino}benzoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 4-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]amino}benzoate involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with enzymes and proteins, potentially inhibiting their activity. The pyrazole ring may also interact with various biological targets, contributing to the compound’s overall biological effects .
Comparison with Similar Compounds
- Methyl 4-{[(1-methyl-1H-pyrazol-4-yl)sulfonyl]amino}benzoate
- Ethyl 4-{[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]amino}benzoate
- Methyl 4-{[(1-ethyl-5-methyl-1H-pyrazol-3-yl)sulfonyl]amino}benzoate
Comparison: Methyl 4-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]amino}benzoate is unique due to the specific positioning of the ethyl and methyl groups on the pyrazole ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research .
Properties
IUPAC Name |
methyl 4-[(1-ethyl-5-methylpyrazol-4-yl)sulfonylamino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4S/c1-4-17-10(2)13(9-15-17)22(19,20)16-12-7-5-11(6-8-12)14(18)21-3/h5-9,16H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHTSUQUNAGAREW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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